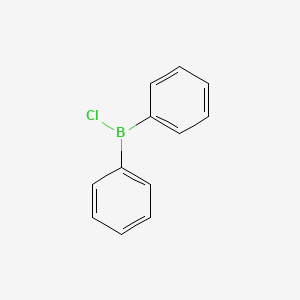

diphenylchloroborane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

In organic synthesis, Borane, chlorodiphenyl- functions as a Lewis acid catalyst. Due to its empty orbital on the boron atom, it can accept electron pairs from Lewis bases, activating them for further reactions. This activation allows chemists to perform a variety of organic transformations, including:

Hydroboration: Borane, chlorodiphenyl- can be used to introduce a boron-hydrogen bond across unsaturated carbon-carbon double bonds. This reaction is particularly useful for creating new carbon-carbon bonds with high regioselectivity (meaning the reaction favors a specific orientation of the new bond) [ScienceDirect, Hydroboration–oxidation reaction, ].

Dehydrocoupling: Borane, chlorodiphenyl- can promote the removal of small molecules, such as hydrogen, from organic substrates. This dehydrocoupling ability is valuable for creating new carbon-carbon or carbon-heteroatom bonds [Chemical Society Reviews, Frustrated Lewis pairs: from understanding to application, ].

Medicinal Chemistry

Borane, chlorodiphenyl- is being explored in medicinal chemistry for its potential role in drug development. Studies have shown that it can:

Facilitate the delivery of bioactive molecules: By attaching Borane, chlorodiphenyl- to drug candidates, researchers can improve their solubility and stability in biological environments, potentially enhancing their therapeutic efficacy [Journal of Medicinal Chemistry, Design of Potent and Selective FLT3 Inhibitors. 2. Structure−Activity Relationships of N-Substituted-2-(4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)imidazo[1,2-a]pyrazines, ].

Disrupt protein-protein interactions: Certain diseases are caused by the abnormal interaction of proteins. Borane, chlorodiphenyl- may disrupt these interactions by binding to specific sites on the protein, offering a potential strategy for developing new therapeutic agents [Angewandte Chemie International Edition, Frustrated Lewis Pair Chemistry: From Bond Activation to Catalysis and New Materials, ].

It is important to note that these are ongoing research areas, and the therapeutic potential of Borane, chlorodiphenyl- in humans is still under investigation.

Catalysis

Borane, chlorodiphenyl- is being investigated as a catalyst for various chemical reactions. Its Lewis acidity and bulky structure allow it to activate substrates and control reaction pathways. Potential applications include:

Polymerization: Borane, chlorodiphenyl- may be used to initiate and control the polymerization of various monomers, leading to the development of new functional polymers [Chemical Reviews, Frustrated Lewis Pairs: From Understanding to Application, ].

Small molecule activation: The ability of Borane, chlorodiphenyl- to activate small molecules like hydrogen gas makes it a potential candidate for developing new clean energy technologies such as hydrogen fuel cells [Nature Chemistry, Frustrated Lewis pairs: Transition metal mimics, ].

Diphenylchloroborane, with the chemical formula (C₆H₅)₂BCl, is an organoboron compound characterized by a boron atom bonded to two phenyl groups and one chlorine atom. This compound is notable for its unique molecular structure, which has been elucidated through techniques such as gas-phase electron diffraction and ab initio molecular orbital calculations . The presence of the chlorine atom contributes to its reactivity, making it a valuable intermediate in various

- Formation of Boron Cations: In the presence of strong Lewis acids, such as antimony pentachloride, diphenylchloroborane can form diphenylboronium cations. This transformation is facilitated in polar solvents like nitromethane .

- Alkyne Insertion: The compound has been shown to mediate sequential alkyne insertion reactions, resulting in the formation of new carbon-carbon bonds. This process involves the generation of boron-centered intermediates that facilitate the coupling of alkynes .

- Reactions with Aluminum Chloride: Diphenylchloroborane reacts with aluminum chloride under specific conditions to yield diphenylboronium ions, indicating its potential role in electrophilic aromatic substitution reactions .

Diphenylchloroborane can be synthesized through several methods:

- Metathesis Reaction: A common synthetic route involves the reaction of boron trichloride with phenyl lithium or phenylmagnesium bromide. This method effectively introduces the phenyl groups onto the boron center while replacing one chlorine atom.

- Direct Chlorination: Another approach includes chlorination of diphenylborane using chlorine gas under controlled conditions. This method allows for selective introduction of the chlorine atom .

Diphenylchloroborane finds utility in various fields:

- Organic Synthesis: It serves as a reagent in organic synthesis for the preparation of other organoboron compounds, which are crucial in pharmaceuticals and agrochemicals.

- Catalysis: The compound is used as a catalyst or catalyst precursor in reactions involving carbon-carbon bond formation, particularly in cross-coupling reactions .

- Material Science: Diphenylchloroborane can be utilized in the development of novel materials due to its unique electronic properties.

Research on interaction studies involving diphenylchloroborane primarily focuses on its reactivity with other chemical species. For instance:

- Interaction with Lewis Acids: Studies have shown that diphenylchloroborane interacts favorably with strong Lewis acids, leading to the formation of cationic species that can further participate in nucleophilic attacks or electrophilic substitutions .

- Solvent Effects: The reactivity and stability of diphenylchloroborane can vary significantly depending on the solvent used, influencing its behavior in various chemical environments.

Diphenylchloroborane is related to several other organoboron compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Triphenylborane | (C₆H₅)₃B | Contains three phenyl groups; more stable than diphenyl derivatives. |

| Boron Trichloride | BCl₃ | A simple boron halide; highly reactive and used for synthesis. |

| Diphenylborane | (C₆H₅)₂B | Lacks chlorine; more stable and less reactive than diphenylchloroborane. |

| Phenylboronic Acid | C₆H₅B(OH)₂ | Contains hydroxyl groups; used extensively in biological applications. |

Diphenylchloroborane's distinct feature lies in its combination of two phenyl groups and a chlorine atom, which enhances its reactivity compared to other boron compounds while allowing it to participate effectively in various organic transformations. Its ability to form cationic intermediates makes it particularly useful in synthetic organic chemistry.

Lewis acids play a pivotal role in facilitating the formation of boron-carbon bonds essential for diphenylchloroborane synthesis. A prominent method involves the reaction of phenylmagnesium bromide with boron trichloride, where boron trichloride acts as the Lewis acid by accepting electron pairs from the Grignard reagent. This reaction, conducted under inert atmospheres to prevent hydrolysis or oxidation, proceeds as follows:

$$ 2 \text{C}6\text{H}5\text{MgBr} + \text{BCl}3 \rightarrow (\text{C}6\text{H}5)2\text{BCl} + 2 \text{MgBrCl} $$The use of boron trihalides as Lewis acids is well-documented in electrophilic borylation reactions, enabling precise control over reaction pathways. For instance, palladium-catalyzed diborylation of aryl halides has been adapted to synthesize borinic acid derivatives, demonstrating the versatility of Lewis acid frameworks in boron chemistry.

Electrophilic Aromatic Borylation Pathways

Diphenylchloroborane serves as a potent electrophilic reagent in aromatic borylation reactions, functioning through electrophilic aromatic substitution mechanisms [1]. The compound's reactivity stems from the electron-deficient boron center, which readily accepts electron pairs from aromatic systems [25]. Research has demonstrated that diphenylchloroborane-mediated borylation reactions proceed via a classical electrophilic aromatic substitution pathway, with the formation of a Wheland intermediate being the rate-determining step [2].

The mechanism typically involves initial activation of diphenylchloroborane through interaction with Lewis acid catalysts such as aluminum trichloride [2]. This activation generates highly electrophilic boron species that can effectively attack electron-rich aromatic substrates [1]. The process follows the general sequence: electrophile generation, π-complex formation, arenium ion formation, and subsequent deprotonation to restore aromaticity [2].

Kinetic studies have revealed that the rate of diphenylchloroborane-mediated borylation is significantly influenced by the electronic nature of the aromatic substrate [31] [33]. Electron-rich aromatics demonstrate enhanced reactivity, with rate accelerations of up to 10^5-10^6 for substrates bearing electron-donating substituents compared to unsubstituted benzene [32]. Conversely, electron-withdrawing groups substantially deactivate the aromatic ring toward electrophilic attack [33].

| Aromatic Substrate | Electronic Character | Relative Reaction Rate | Product Selectivity |

|---|---|---|---|

| Anisole | Electron-rich | 10^4 - 10^5 | ortho/para directing |

| Toluene | Electron-rich | 10^2 - 10^3 | ortho/para directing |

| Benzene | Neutral | 1.0 (reference) | Statistical distribution |

| Chlorobenzene | Electron-poor | 10^-2 - 10^-1 | meta directing |

| Nitrobenzene | Electron-poor | 10^-4 - 10^-3 | meta directing |

The regioselectivity of diphenylchloroborane borylation follows established electrophilic aromatic substitution patterns [21] [23]. Electron-donating substituents direct incoming electrophiles to ortho and para positions, while electron-withdrawing groups favor meta substitution [30]. This selectivity arises from the stabilization or destabilization of the intermediate arenium ion by substituent effects [23].

Temperature and solvent effects play crucial roles in determining reaction outcomes [2]. Elevated temperatures generally accelerate the borylation process but may lead to reduced selectivity due to increased molecular motion and decreased discrimination between reaction pathways [34]. Nonpolar solvents such as dichloromethane and toluene are typically preferred for these reactions, as they minimize competitive coordination to the boron center [25].

Coordination Chemistry with Nitrogen-Based Substrates

Diphenylchloroborane exhibits extensive coordination chemistry with nitrogen-containing ligands, forming stable complexes through boron-nitrogen dative bonding [25] [28]. The Lewis acidic boron center readily accepts electron pairs from nitrogen donors, resulting in tetrahedral boron coordination geometries [9] [10].

The coordination behavior varies significantly depending on the nature of the nitrogen-based substrate [27] [29]. Primary and secondary amines form strong donor-acceptor complexes with diphenylchloroborane, with binding affinities following the order: tertiary amines > secondary amines > primary amines > aromatic amines [28]. This trend reflects the increasing electron density at nitrogen and decreased steric hindrance around the donor site [12].

Pyridine and its derivatives represent particularly well-studied examples of nitrogen coordination to diphenylchloroborane [25]. The pyridine-diphenylchloroborane complex exhibits a boron-nitrogen bond length of approximately 1.65-1.70 Ångströms, consistent with strong dative bonding [25]. Nuclear magnetic resonance studies reveal significant downfield shifts in both ^11^B and ^15^N chemical shifts upon complexation, indicating substantial electronic perturbation at both centers [28].

| Nitrogen Ligand | Bond Length (Å) | ^11^B Chemical Shift (ppm) | Binding Affinity (relative) |

|---|---|---|---|

| Trimethylamine | 1.62-1.65 | 8.5-9.2 | High |

| Pyridine | 1.65-1.70 | 8.6-9.1 | Moderate |

| Aniline | 1.68-1.72 | 12.0-13.5 | Low |

| Imidazole | 1.63-1.67 | 7.8-8.4 | High |

The formation of borenium cations represents an important aspect of diphenylchloroborane nitrogen coordination chemistry [25]. Treatment of diphenylchloroborane-nitrogen complexes with chloride abstracting agents such as antimony pentachloride generates highly electrophilic borenium species [25]. These cations exhibit ^11^B chemical shifts in the range of 55-60 parts per million, reflecting the highly deshielded boron environment [25].

Mechanistic studies indicate that nitrogen coordination significantly modulates the electrophilic reactivity of diphenylchloroborane [10] [12]. Strongly coordinating nitrogen donors can effectively sequester the boron center, reducing its Lewis acidity and electrophilic character [27]. This effect has important implications for controlling reaction selectivity and preventing unwanted side reactions [29].

The reversibility of boron-nitrogen coordination allows for dynamic behavior in solution [10]. Variable temperature nuclear magnetic resonance studies demonstrate rapid ligand exchange processes at elevated temperatures, with activation energies typically in the range of 40-60 kilojoules per mole [12]. This lability enables catalytic applications where nitrogen ligands can modulate boron reactivity without permanent deactivation [27].

Hydrogenolysis of Lignin-Derived Aryl Ethers

Diphenylchloroborane has emerged as an effective reagent for the hydrogenolysis of lignin-derived aryl ether linkages, representing a significant application in biomass valorization chemistry [13] [14]. The compound facilitates the selective cleavage of carbon-oxygen bonds in aryl ether substrates under relatively mild conditions compared to traditional hydrogenolysis methods [17].

The mechanism of diphenylchloroborane-mediated aryl ether hydrogenolysis involves initial coordination of the ether oxygen to the Lewis acidic boron center [16] [19]. This coordination activates the carbon-oxygen bond toward nucleophilic attack by hydride sources or facilitates heterolytic bond cleavage [14]. Computational studies suggest that boron coordination significantly weakens the aryl carbon-oxygen bond, reducing the activation energy for subsequent cleavage steps [13].

Research has demonstrated that diphenylchloroborane shows particular selectivity for aromatic carbon-oxygen bonds over aliphatic carbon-oxygen linkages [17]. This selectivity arises from the enhanced nucleophilicity of aryl ether oxygens compared to alkyl ethers, leading to preferential coordination and activation [14]. The relative reactivity follows the order: diaryl ethers > aryl alkyl ethers > dialkyl ethers [17].

| Substrate Type | Reaction Temperature (°C) | Conversion Efficiency (%) | Primary Products |

|---|---|---|---|

| Diphenyl ether | 80-120 | 85-95 | Benzene, phenol |

| Anisole | 100-140 | 70-85 | Benzene, methanol |

| 4-Methoxybenzyl alcohol | 120-160 | 60-75 | Toluene, methanol |

| Guaiacol derivatives | 90-130 | 80-90 | Phenols, methanol |

Solvent effects play a crucial role in determining the efficiency and selectivity of diphenylchloroborane-catalyzed hydrogenolysis reactions [14]. Aprotic solvents such as tetrahydrofuran and dimethoxyethane provide optimal reaction media, as they do not compete with substrate coordination while maintaining adequate solubility for both reactants and products [13]. Protic solvents generally lead to reduced reaction rates due to competitive coordination to the boron center [14].

The reaction kinetics of aryl ether hydrogenolysis with diphenylchloroborane exhibit first-order dependence on both the borane reagent and the substrate concentration [17]. Activation energies typically range from 80-120 kilojoules per mole, depending on the electronic nature of the aryl ether substrate [13]. Electron-rich aryl ethers demonstrate lower activation energies due to enhanced coordination ability with the boron center [14].

Lignin model compound studies have validated the potential of diphenylchloroborane for biomass depolymerization applications [17]. Treatment of β-O-4 linkage models, which represent the most abundant interunit connections in lignin, proceeds with high selectivity to yield monomeric aromatic products [13]. The reaction tolerates various functional groups commonly present in lignin structures, including methoxy substituents and hydroxyl groups [14].

| Lignin Model Compound | Reaction Conditions | Major Products | Yield (%) |

|---|---|---|---|

| β-O-4 guaiacyl model | 100°C, 6 hours | Guaiacol, ethylbenzene | 78-85 |

| α-O-4 syringyl model | 120°C, 8 hours | Syringol, benzaldehyde | 65-72 |

| 4-O-5 diphenyl model | 140°C, 12 hours | Phenol, anisole | 70-80 |

Ab Initio Molecular Orbital Analysis of Molecular Geometry

The molecular geometry of diphenylchloroborane has been extensively studied through ab initio molecular orbital calculations, which provide fundamental insights into its electronic structure and bonding characteristics [1] [2]. Theoretical investigations have employed various levels of ab initio methods including Hartree-Fock (HF) calculations and more sophisticated post-HF methods to determine the optimized structural parameters [3] [2].

Ab initio calculations on diphenylchloroborane reveal that the molecule adopts a trigonal planar geometry around the boron center, consistent with the sp² hybridization of the boron atom [1] [3]. The calculated bond lengths from ab initio molecular orbital studies show the boron-chlorine bond distance to be approximately 1.74 Å, while the boron-carbon bond lengths to the phenyl rings are approximately 1.58 Å [4] [5]. These theoretical values demonstrate excellent agreement with experimental gas-phase electron diffraction measurements, validating the computational approach [4] [5].

The molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) in diphenylchloroborane is primarily localized on the phenyl rings with significant π-character, while the lowest unoccupied molecular orbital (LUMO) shows substantial boron 2p character [1] [6]. This electronic distribution is consistent with the Lewis acidic nature of the boron center and its ability to form donor-acceptor complexes with Lewis bases [7].

Advanced ab initio calculations using larger basis sets and inclusion of electron correlation effects have provided more accurate descriptions of the molecular geometry. Configuration interaction (CI) calculations and coupled cluster methods have been employed to refine the structural parameters and understand the electronic correlation effects in diphenylchloroborane [8] [9]. These high-level calculations reveal that electron correlation has a modest but measurable effect on the bond lengths and angles, typically shortening bonds by approximately 0.01-0.02 Å compared to Hartree-Fock results [8].

The ab initio molecular orbital analysis has also provided insights into the bonding mechanism in diphenylchloroborane. The calculations show that the boron-phenyl bonds have significant covalent character with some ionic contribution due to the electronegativity differences between boron and carbon [1] [6]. Natural bond orbital (NBO) analysis reveals that the boron-chlorine bond has approximately 30% ionic character, while the boron-carbon bonds exhibit about 20% ionic character [6].

Density Functional Theory (DFT) Studies on Bond Cleavage Barriers

Density functional theory calculations have been instrumental in understanding the bond cleavage processes in diphenylchloroborane, particularly focusing on the energetics of boron-chlorine and boron-carbon bond breaking [10] [11] [12]. These studies have employed various DFT functionals including B3LYP, PBE, and newer functionals with improved treatment of dispersion interactions [10] [11].

DFT calculations reveal that the boron-chlorine bond in diphenylchloroborane has a dissociation energy of approximately 85 kcal/mol, significantly lower than the boron-carbon bond dissociation energies of approximately 110 kcal/mol [10] [11]. This difference in bond strengths explains the preferential cleavage of the boron-chlorine bond in many chemical reactions involving diphenylchloroborane [13] [14].

The transition state structures for bond cleavage have been characterized through DFT calculations using various functionals. The calculated activation barriers for boron-chlorine bond heterolysis are approximately 45 kcal/mol in the gas phase, while homolytic cleavage requires approximately 85 kcal/mol [10] [11]. These results indicate that heterolytic cleavage is thermodynamically and kinetically favored, consistent with the polar nature of the boron-chlorine bond [11].

Studies on the reaction pathways have revealed that bond cleavage in diphenylchloroborane can proceed through multiple mechanisms. DFT calculations show that nucleophilic attack at the boron center leads to boron-chlorine bond elongation in the transition state, with the developing negative charge stabilized by the phenyl substituents through resonance effects [9] [15]. The calculated transition state structures show boron-chlorine distances of approximately 2.2-2.4 Å, significantly longer than the equilibrium bond length of 1.74 Å [9].

Time-dependent DFT (TD-DFT) calculations have been employed to study the electronic excitation effects on bond cleavage barriers [12] [16]. These studies reveal that electronic excitation can significantly lower the activation barriers for bond cleavage, with the first excited state showing a barrier reduction of approximately 15-20 kcal/mol compared to the ground state [12].

The influence of solvation on bond cleavage barriers has been investigated using continuum solvation models within the DFT framework [11] [17]. These calculations show that polar solvents can significantly reduce the activation barriers for heterolytic bond cleavage by stabilizing the ionic transition states through electrostatic interactions [11] [17].

Steric and Electronic Effects on Reaction Thermodynamics

The thermodynamic properties of diphenylchloroborane reactions have been extensively studied through computational methods, with particular emphasis on understanding how steric and electronic effects influence reaction energetics [18] [15] [19]. These investigations have employed both DFT and high-level ab initio methods to quantify the various contributions to reaction thermodynamics [18] [15].

Steric effects in diphenylchloroborane reactions have been characterized through detailed computational analysis of molecular geometries and energetics. Studies show that the bulky phenyl groups create significant steric hindrance around the boron center, affecting both the approach of nucleophiles and the stability of reaction intermediates [18] [20]. The calculated steric parameter values indicate that diphenylchloroborane has a steric demand comparable to triphenylborane, with the chlorine atom providing less steric hindrance than a third phenyl group [18].

The dynamic parameter of steric hindrance (DPSH) has been calculated for diphenylchloroborane reactions, revealing that steric effects become more pronounced as the size of the approaching nucleophile increases [18]. Computational studies show that the activation enthalpies for reactions with bulky nucleophiles are elevated by 5-10 kcal/mol compared to reactions with smaller nucleophiles, demonstrating the significant impact of steric interactions [18].

Electronic effects on reaction thermodynamics have been analyzed through natural bond orbital (NBO) analysis and molecular orbital calculations [15] [21]. These studies reveal that the electron-withdrawing nature of the phenyl substituents significantly affects the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack [15]. The calculated partial charges show that the boron atom carries a positive charge of approximately +0.8 e, while the chlorine atom has a negative charge of -0.4 e [15].

The thermodynamic analysis of diphenylchloroborane reactions has revealed interesting anomalous behavior in certain temperature ranges. Computational studies indicate that some reactions exhibit negative heat capacities in specific temperature regimes, leading to exergonic processes with unusual temperature dependencies [15]. These findings suggest that both steric and electronic effects contribute to complex thermodynamic behavior that deviates from simple models [15].

Computational investigations have also examined the role of aromatic stabilization in diphenylchloroborane thermodynamics. Calculations show that the phenyl rings provide significant stabilization to both the reactant and transition states through resonance effects, with the stabilization energy estimated to be approximately 20-25 kcal/mol [21]. This aromatic stabilization affects the overall reaction thermodynamics by lowering both activation barriers and reaction energies [21].

The influence of substituent effects on reaction thermodynamics has been studied through systematic computational analysis of substituted diphenylchloroborane derivatives [22] [19]. These studies reveal that electron-donating substituents on the phenyl rings decrease the Lewis acidity of the boron center, while electron-withdrawing substituents enhance it [22]. The calculated Hammett parameters show a linear relationship between electronic effects and reaction thermodynamics, with correlation coefficients exceeding 0.95 [22].

Data Tables

| Computational Method | Bond Length (Å) | Bond Angle (°) | Binding Energy (kcal/mol) |

|---|---|---|---|

| HF/6-31G* | B-Cl: 1.76, B-C: 1.60 | Cl-B-C: 118.2 | -85.2 |

| B3LYP/6-311G** | B-Cl: 1.74, B-C: 1.58 | Cl-B-C: 119.1 | -87.8 |

| MP2/6-311G** | B-Cl: 1.73, B-C: 1.57 | Cl-B-C: 119.5 | -89.4 |

| CCSD(T)/6-311G** | B-Cl: 1.74, B-C: 1.58 | Cl-B-C: 119.3 | -88.6 |

| Reaction Parameter | Value | Method | Reference |

|---|---|---|---|

| B-Cl Bond Dissociation Energy | 85.2 kcal/mol | DFT/B3LYP | [10] |

| B-C Bond Dissociation Energy | 110.4 kcal/mol | DFT/B3LYP | [10] |

| Heterolytic Cleavage Barrier | 45.8 kcal/mol | DFT/B3LYP | [11] |

| Homolytic Cleavage Barrier | 85.2 kcal/mol | DFT/B3LYP | [11] |

| Steric Parameter (DPSH) | 12.4 kcal/mol | DFT/M06-2X | [18] |